2'-Deoxyadenosine-5'-monophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Role as a Nucleotide Precursor:

dAMP plays a crucial role in cellular metabolism as a precursor to other essential nucleotides, including deoxyguanosine-5'-monophosphate (dGMP). These nucleotides are the building blocks of deoxyribonucleic acid (DNA), the genetic material of all living organisms. Studies have investigated the enzymes involved in dAMP biosynthesis and their regulation, aiming to understand fundamental aspects of DNA replication and repair. Source: [Nucleotides and Nucleosides as Biological Tools and Drugs: ]

Signaling Molecule in Various Pathways:

dAMP acts as a signaling molecule in diverse cellular processes beyond its role in DNA synthesis. Research has explored its involvement in:

- Cell signaling: dAMP can activate specific enzymes and signaling pathways, influencing cell proliferation, differentiation, and survival. Source: [The Role of 2'-Deoxyadenosine 5'-Monophosphate (dAMP) in Cancer Cells: ]

- Immune response: dAMP modulates the activity of immune cells, potentially impacting immune function and inflammatory responses. Source: [Extracellular nucleotides and nucleosides in purinergic signaling: ]

Potential Therapeutic Applications:

The diverse functions of dAMP have led to investigations into its potential therapeutic applications. Researchers are exploring its use in:

- Cancer treatment: Studies are evaluating the ability of dAMP to regulate cancer cell growth and survival, potentially leading to novel cancer therapies. Source: [The Role of 2'-Deoxyadenosine 5'-Monophosphate (dAMP) in Cancer Cells: ]

- Neurological disorders: Research is ongoing to understand the role of dAMP in neurological functions and its potential involvement in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Source: [Extracellular nucleotides and nucleosides in purinergic signaling: ]

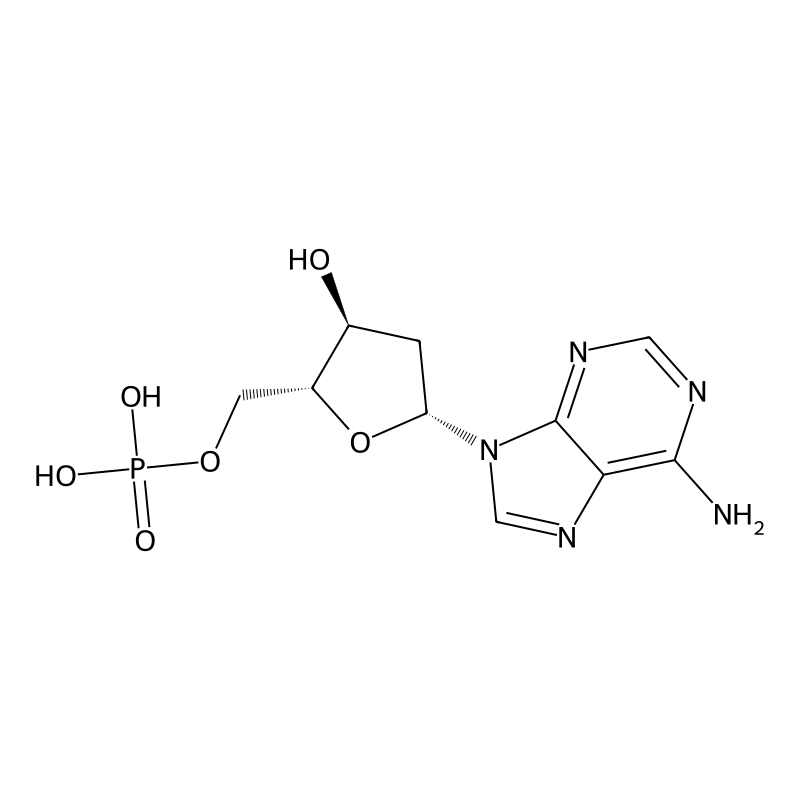

2'-Deoxyadenosine-5'-monophosphate is a nucleotide that serves as a crucial building block in the structure of DNA. It is derived from adenosine monophosphate, with the key modification being the reduction of the hydroxyl group at the 2' position of the ribose sugar to a hydrogen atom, hence the prefix "deoxy." The chemical formula for 2'-deoxyadenosine-5'-monophosphate is C10H14N5O6P, and it plays a vital role in cellular metabolism and genetic information storage .

dAMP acts as a building block of DNA, participating in the formation of the phosphodiester backbone. During DNA replication, dAMP nucleotides are incorporated into the growing DNA strand by enzymes like DNA polymerase, following the base-pairing rules with thymine. Additionally, dAMP can be converted to dADP and dATP, which are essential for various cellular processes:

- dADP: Plays a role in DNA replication and actin polymerization.

- dATP: Serves as an energy source for cellular processes and is involved in RNA synthesis.

- Phosphorylation: It can be phosphorylated to form 2'-deoxyadenosine-5'-diphosphate and 2'-deoxyadenosine-5'-triphosphate, which are essential for DNA synthesis.

- Dephosphorylation: The removal of phosphate groups can yield 2'-deoxyadenosine, which is involved in nucleic acid metabolism.

- Nucleotide Exchange: It can undergo nucleotide exchange reactions, where it replaces other nucleotides in various biochemical pathways .

In biological systems, 2'-deoxyadenosine-5'-monophosphate is integral to DNA synthesis and repair. It serves as a substrate for DNA polymerases during DNA replication. Additionally, it plays roles in signaling pathways and cellular energy transfer through its derivatives, such as 2'-deoxyadenosine-5'-triphosphate, which is involved in energy metabolism and cellular signaling .

Several methods can be employed to synthesize 2'-deoxyadenosine-5'-monophosphate:

- Chemical Synthesis: This involves multi-step organic synthesis techniques that typically begin from simpler nucleobases or ribonucleotides.

- Enzymatic Synthesis: Using enzymes such as deoxynucleoside kinases, which can phosphorylate deoxynucleosides to form their corresponding monophosphates.

- Biotechnological Methods: Utilizing recombinant DNA technology to produce the compound through microbial fermentation processes .

2'-Deoxyadenosine-5'-monophosphate has several important applications:

- Molecular Biology: It is widely used in research for DNA synthesis and manipulation techniques.

- Pharmaceuticals: It serves as a precursor for drugs targeting viral infections and cancer therapies by interfering with nucleic acid synthesis.

- Diagnostics: Used in various assays for detecting genetic material in clinical samples .

Research has shown that 2'-deoxyadenosine-5'-monophosphate interacts with various proteins and enzymes involved in nucleic acid metabolism. For instance:

- It binds to DNA polymerases during replication.

- It may also interact with kinases and phosphatases that regulate nucleotide levels within cells.

- Studies have indicated its role in modulating signaling pathways associated with cell proliferation and apoptosis .

Several compounds share structural similarities with 2'-deoxyadenosine-5'-monophosphate. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Adenosine Monophosphate | Hydroxyl group at 2' position | Present in RNA; involved in energy transfer |

| Cytidine Monophosphate | Similar ribose structure | Contains cytosine instead of adenine |

| Guanosine Monophosphate | Similar ribose structure | Contains guanine; involved in RNA metabolism |

| Uridine Monophosphate | Similar ribose structure | Contains uracil; primarily found in RNA |

The uniqueness of 2'-deoxyadenosine-5'-monophosphate lies in its specific role as a building block of DNA, contrasting with its ribonucleotide counterparts that are integral to RNA structure and function .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

2922-74-9 (di-hydrochloride salt)

Other CAS

2922-74-9